molecular formula C13H16N2O6S B2550394 1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine CAS No. 790232-34-7

1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine

Cat. No.: B2550394
CAS No.: 790232-34-7
M. Wt: 328.34
InChI Key: SZHJMWNLFSPWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine is a complex organic compound with the molecular formula C13H16N2O6S and a molecular weight of 328.34 g/mol . This compound is characterized by the presence of a nitro group, an epoxide ring, and a sulfonyl group attached to a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine involves its interaction with molecular targets such as enzymes and proteins. The epoxide ring can react with nucleophilic sites on proteins, leading to covalent modification. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]piperidine
  • 1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]morpholine

Uniqueness

1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of the pyrrolidine ring differentiates it from similar compounds, potentially leading to different biological interactions and applications .

Properties

IUPAC Name

1-[3-nitro-4-(oxiran-2-ylmethoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c16-15(17)12-7-11(22(18,19)14-5-1-2-6-14)3-4-13(12)21-9-10-8-20-10/h3-4,7,10H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHJMWNLFSPWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC3CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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